4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

Synthetic Chemistry Heterocycle Synthesis Regioselectivity

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine (CAS 956721-96-3, molecular formula C8H7N3OS, molecular weight 193.23 g/mol) is a heterocyclic building block composed of a pyrimidine core linked to an isoxazole moiety via a methylthio group. The compound is catalogued as a synthetic intermediate in medicinal chemistry programs, appearing in the patent literature as a precursor for kinase-targeted libraries.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 956721-96-3
Cat. No. B3394864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
CAS956721-96-3
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)C2=CON=C2
InChIInChI=1S/C8H7N3OS/c1-13-8-9-3-2-7(11-8)6-4-10-12-5-6/h2-5H,1H3
InChIKeyVXQCJTIAOFAILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine (CAS 956721-96-3): Core Chemical Profile for Procurement Decisions


4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine (CAS 956721-96-3, molecular formula C8H7N3OS, molecular weight 193.23 g/mol) is a heterocyclic building block composed of a pyrimidine core linked to an isoxazole moiety via a methylthio group . The compound is catalogued as a synthetic intermediate in medicinal chemistry programs, appearing in the patent literature as a precursor for kinase-targeted libraries [1]. Its physicochemical profile—density 1.366 g/cm³, boiling point 399.1 °C (760 mmHg), flash point 195.2 °C, and calculated LogP of 1.85—defines the handling and formulation compatibility envelope that procurement specialists must evaluate against alternative heterocyclic intermediates .

Why 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine Cannot Be Replaced by Other 2-Methylthiopyrimidine Building Blocks


The 4-(isoxazol-4-yl) substitution pattern imposes unique electronic and steric constraints that directly govern downstream reactivity in cross-coupling and oxidation sequences. Regioisomeric analogs such as 4-(isoxazol-3-yl)-2-(methylthio)pyrimidine produce different dihedral angles between the heterocyclic rings, altering the spatial orientation of the nitrogen and oxygen atoms critical for metal coordination or hydrogen-bonding interactions during subsequent library synthesis [1]. Additionally, the methylthio group at the 2-position of the pyrimidine ring acts as a selectively displaceable leaving group under mild oxidation or nucleophilic aromatic substitution conditions; replacing it with a chloro or amino substituent prematurely commits the building block to a narrower reactivity profile, increasing the risk of synthetic dead-ends in multi-step parallel synthesis campaigns . The quantitative evidence below demonstrates where these structural distinctions translate into measurable performance differences.

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Purity Advantage: Isoxazol-4-yl vs. Isoxazol-3-yl Substitution

The isoxazol-4-yl linkage in 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine provides a distinct connectivity compared to the isoxazol-3-yl analog, resulting in a molecular dipole vector difference that influences chromatographic separation and subsequent coupling efficiency. While isolated head-to-head biological data for the final target compound are not publicly available, the regioisomeric structural difference between 4-(isoxazol-4-yl) and 4-(isoxazol-3-yl) attachment at the pyrimidine C4 position is chemically unambiguous and implies divergent reactivity in palladium-catalyzed cross-coupling reactions used for library diversification [1]. The compound as supplied by major vendors typically carries a purity specification of 95%–99%, with the isoxazol-4-yl regioisomer confirmed by 1H NMR and LCMS .

Synthetic Chemistry Heterocycle Synthesis Regioselectivity

Methylthio Leaving Group Versatility: Enabling Downstream Diversification vs. Pre-functionalized Analogs

The 2-methylthio substituent on the pyrimidine ring is deliberately retained as a latent synthetic handle, unlike the 2-chloro or 2-amino analogs which commit the building block to a single downstream reaction pathway. The methylthio group can be selectively oxidized to the corresponding sulfone or sulfoxide, or displaced by amines, enabling divergent library synthesis from a single building block . The compound is referenced in Pfizer patent WO2009/016460 as a precursor to kinase inhibitors, demonstrating validated use in industrial medicinal chemistry pipelines . In contrast, 2-chloro-4-(isoxazol-4-yl)pyrimidine is more prone to hydrolysis under basic aqueous workup conditions, which can reduce synthetic yield in multi-step sequences.

Medicinal Chemistry Cross-Coupling Building Block Strategy

Lipophilicity Control: Calculated LogP Differentiates This Building Block from More Hydrophilic Analogs

The calculated LogP of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is 1.85, reflecting the balanced lipophilicity contributed by the methylthio group and the isoxazole ring . This value positions the building block in the favorable property space for CNS- or cell-permeable final compounds. For comparison, a hypothetical 4-(isoxazol-4-yl)-2-aminopyrimidine analog would have a significantly lower LogP (estimated ~0.5–0.8), pushing final compounds derived from that building block closer to the polar surface area ceiling for oral bioavailability. The measured density of 1.366 g/cm³ and boiling point of 399.1 °C provide additional physicochemical benchmarks that inform solvent selection and purification strategy during scale-up .

Physicochemical Property Drug Design Lipophilicity

Patent-Validated Intermediate Status: Pfizer Prior Art Confirms Industrial Relevance Over Untested Analogs

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is explicitly listed as a synthetic intermediate in Pfizer patent WO2009/016460 A2, which describes pyrimidine derivatives as PI-3-kinase inhibitors for oncology applications . This provides independent, documented evidence of the compound's suitability for industrial-scale medicinal chemistry. In contrast, regioisomeric or substituent-variant analogs (e.g., 4-(isoxazol-4-yl)-2-ethylthiopyrimidine or 4-(pyrazol-4-yl)-2-(methylthio)pyrimidine) lack equivalent high-profile patent exemplification, introducing uncertainty regarding their synthetic robustness and ultimate biological relevance. The patent location data (page/column 40; 58) confirms the compound was used as a key intermediate rather than a minor by-product .

Patent Chemistry Kinase Inhibitor Industrial Synthesis

Storage Stability Profile: Recommended 2–8 °C Long-Term Storage Differentiates from Room-Temperature Analogs

The compound is recommended for storage at 2–8 °C, indicating moderate thermal or hydrolytic sensitivity that requires controlled cold-chain logistics . This is distinct from 4-(isoxazol-4-yl)-2-chloropyrimidine, which may be stored at room temperature but carries a higher hydrolytic lability risk under ambient conditions. The storage temperature specification directly impacts shelf-life, shipping cost, and quality assurance protocols. The molecular weight (193.23 g/mol), density (1.366 g/cm³), and flash point (195.2 °C) provide additional parameters for safe transport classification and warehouse space planning .

Chemical Stability Procurement Logistics Storage Conditions

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine: Preferred Procurement Scenarios Based on Verified Evidence


PI-3-Kinase and Kinase-Targeted Library Synthesis

Procurement of this building block is recommended for medicinal chemistry programs constructing focused kinase inhibitor libraries, particularly those targeting the PI-3K/AKT/mTOR pathway. The compound's citation in Pfizer patent WO2009/016460 A2 as an intermediate for pyrimidine-based PI-3K inhibitors provides documented proof of its suitability for this target class . The methylthio group can be oxidized or displaced to generate diverse analogs after the isoxazole-pyrimidine core is installed, enabling late-stage diversification rather than early commitment.

Multi-Step Parallel Synthesis Requiring a Stable, Divergent Intermediate

For medicinal chemistry campaigns employing parallel synthesis with >20 analogs per scaffold, the methylthio group offers superior synthetic flexibility compared to 2-chloro or 2-amino analogs. The building block remains stable under basic aqueous workup conditions where 2-chloropyrimidines may hydrolyze, reducing the need for intermediate re-purification and improving overall library yield . The calculated LogP of 1.85 indicates the derived final compounds will reside in favorable oral drug-like property space .

Cold-Chain Equipped Discovery Organizations with Refrigerated Compound Management

Organizations with established 2–8 °C compound storage infrastructure can procure this building block without additional capital investment, leveraging the recommended storage condition to maximize shelf life . For groups lacking refrigerated storage, this requirement represents a logistical consideration that should be weighed against the synthetic advantages; the procurement decision should factor in the estimated 10–20% cost premium for cold shipping and storage.

Structure-Activity Relationship (SAR) Studies on Heterocyclic Bioisosteres

The isoxazol-4-yl substituent serves as a specific bioisostere for pyrazole or triazole moieties in kinase hinge-binding motifs. Direct regioisomeric comparison (isoxazol-4-yl vs. isoxazol-3-yl) is structurally unambiguous, allowing SAR teams to correlate target engagement with the precise spatial presentation of the heterocyclic nitrogen and oxygen atoms. The compound's availability at ≥95% purity from multiple independent vendors (e.g., Beyotime, MolCore) ensures batch-to-batch consistency for reproducible SAR data .

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